2-(2-oxopiperidin-4-yl)acetic acid
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Overview
Description
2-(2-oxopiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxopiperidin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction proceeds via acid-mediated alkyne functionalization with enamine formation, generating an iminium ion, followed by reduction to form the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxopiperidin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Introduction of different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological and chemical properties .
Scientific Research Applications
2-(2-oxopiperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-oxopiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a six-membered heterocycle with one nitrogen atom.
Piperidinone: A ketone derivative of piperidine.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness
2-(2-oxopiperidin-4-yl)acetic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
32741-96-1 |
---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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